Triethylene glycol dibenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-benzoyloxyethoxy)ethoxy]ethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-19(17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-20(22)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSGHEXYEABOKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCOCCOCCOC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029611 | |
| Record name | Ethylenebis(oxyethylene) dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
120-56-9 | |
| Record name | Ethanol, 2,2′-[1,2-ethanediylbis(oxy)]bis-, 1,1′-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoflex T 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethylene glycol dibenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166503 | |
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| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis-, 1,1'-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenebis(oxyethylene) dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenebis(oxyethylene) dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIETHYLENE GLYCOL DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61TI5SZ2UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Process Engineering
Esterification Reactions for Triethylene Glycol Dibenzoate Formation
Esterification, a fundamental reaction in organic chemistry, is the principal process for synthesizing this compound. This involves the reaction of an alcohol (triethylene glycol) with a carboxylic acid or its derivative.
Direct Esterification with Benzoic Acid
Direct esterification involves the reaction of triethylene glycol with benzoic acid to form this compound and water as a byproduct. google.comatamanchemicals.com This reaction is reversible, necessitating strategies to drive the equilibrium towards the product side. google.com
The direct esterification of triethylene glycol and benzoic acid is typically catalyzed by an acid. google.com Various acid catalysts have been investigated to enhance the reaction rate. Common catalysts include p-toluenesulfonic acid and organo-metallic compounds like tetra isopropyl titanate. google.comgoogle.comgoogle.comgoogleapis.com The reaction mechanism involves the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the hydroxyl group of triethylene glycol. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. The continuous removal of the water byproduct is crucial to shift the reaction equilibrium towards the formation of the dibenzoate ester. google.com
The molar ratio of the reactants and the reaction temperature significantly impact the efficiency of the esterification process. A slight excess of benzoic acid is often used to ensure the complete conversion of triethylene glycol. For instance, a molar ratio of benzoic acid to triethylene glycol of 2.1:1 has been reported. google.comgoogleapis.com Using an excess of the acid helps to increase the yield of the desired dibenzoate ester. googleapis.com
The reaction is typically conducted at elevated temperatures, often in the range of 170-210°C. google.comgoogleapis.com Temperature control is critical; while higher temperatures increase the reaction rate, they can also lead to side reactions and product discoloration. The process often involves a stepwise increase in temperature to optimize both the reaction rate and the final product quality. googleapis.com
The primary byproduct of direct esterification is water. google.com Its efficient removal is essential to drive the reaction to completion. This is often achieved by distillation, sometimes aided by an azeotropic agent like toluene (B28343) or xylene. google.comgoogleapis.com
After the reaction, the crude product contains unreacted benzoic acid, the catalyst, and some monoester. The purification process involves several steps. First, the acid catalyst and any remaining benzoic acid are neutralized, typically by washing with an aqueous solution of a base like sodium hydroxide (B78521) or sodium carbonate. google.comgoogle.comgoogleapis.compatsnap.com This is followed by washing with hot water to remove the resulting salts and other water-soluble impurities. patsnap.com Finally, the product is dried and purified by vacuum distillation to remove any volatile impurities and obtain the final high-purity this compound. google.comgoogleapis.com Adsorbents like activated carbon may also be used for decolorization. patsnap.com
Transesterification with Benzoic Esters
Transesterification is an alternative route for the synthesis of this compound. This method involves the reaction of triethylene glycol with a benzoic acid ester, such as methyl benzoate (B1203000) or ethyl benzoate, in the presence of a catalyst. google.comresearchgate.net This process generates the desired dibenzoate and a corresponding alcohol (methanol or ethanol) as a byproduct. google.com
Base catalysts are commonly employed in the transesterification synthesis of this compound. Anhydrous potassium carbonate (K₂CO₃) has been shown to be an effective catalyst for this reaction. google.comgoogle.com The use of a base catalyst like K₂CO₃ avoids the corrosion issues associated with acid catalysts and simplifies the work-up process, as neutralization steps are often not required. google.com This makes the process more environmentally friendly and suitable for large-scale industrial production. google.com
The catalyst loading is a critical parameter. The amount of potassium carbonate used influences the reaction rate and yield. The reaction is typically carried out by heating the mixture of triethylene glycol, the benzoic ester, and the K₂CO₃ catalyst. google.com The alcohol byproduct is removed by distillation to drive the reaction forward. google.com Upon completion, the catalyst can be removed by simple filtration. google.com The final product is then purified by vacuum distillation to remove unreacted starting materials and any byproducts. google.com Research has shown that this method can produce this compound with high yield and purity. google.comgoogle.com
Table 1: Research Findings on Transesterification of Triethylene Glycol with Benzoic Esters
| Reactant | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Methyl Benzoate | Anhydrous Potassium Carbonate | 99 | 96.6 | google.com |
| Methyl Benzoate | Anhydrous Potassium Carbonate | 97 | 97.4 | google.com |
| Methyl Benzoate | Anhydrous Potassium Carbonate | 95 | 81.0 | google.com |
| Ethyl Benzoate | Anhydrous Potassium Carbonate | 98 | 96.1 | google.com |
Optimization of Reaction Conditions for High Conversion and Purity
The optimization of reaction conditions is critical to maximize the yield and purity of this compound, while minimizing reaction time and energy consumption. Key parameters that are manipulated include temperature, catalyst type and loading, and the molar ratio of reactants.
In the transesterification process, which involves reacting triethylene glycol with an ester like methyl benzoate or ethyl benzoate, the use of anhydrous potassium carbonate (K₂CO₃) as a catalyst is a common practice. google.com This method is advantageous as it avoids the formation of water as a byproduct, simplifying the purification process. google.com Research has shown that a catalyst loading of 0.03–0.04 moles of K₂CO₃ per mole of triethylene glycol at a temperature range of 145–155°C leads to optimal reaction kinetics. Solvents such as toluene or xylene are often employed as entrainers to facilitate the removal of alcohol byproducts through azeotropic distillation. Studies have demonstrated that increasing the molar feed ratio of methyl benzoate to triethylene glycol and extending the reaction time can lead to higher yields and purity. google.com One study reported a yield of 99% and a purity of 96.6% (with 2.1% diethylene glycol dibenzoate as an impurity) when using these optimized conditions. google.com
For the direct esterification of triethylene glycol with benzoic acid, a 5% excess of benzoic acid (a 2.1:1 molar ratio to triethylene glycol) is recommended to ensure complete conversion. The reaction temperature is typically maintained between 170–210°C. While higher temperatures can accelerate the reaction, they also increase the risk of thermal decomposition of the product. Catalysts such as toluenesulfonic acid are used in this process. google.com Post-reaction treatment involves neutralization with a sodium hydroxide solution to remove any unreacted acid and the catalyst. google.com
The choice between transesterification and direct esterification often depends on the desired product quality and industrial-scale feasibility. Transesterification consistently produces higher yields (97–99%) and purity (96–97.4%) due to the absence of water as a byproduct and a more straightforward workup. In contrast, direct esterification, while efficient, can be complicated by the need to remove water to drive the reaction to completion, which can be challenging during scale-up. google.com
The following table summarizes the optimized conditions for both primary synthesis routes:
| Parameter | Transesterification | Direct Esterification |
| Reactants | Triethylene glycol, Methyl/Ethyl Benzoate | Triethylene glycol, Benzoic Acid |
| Catalyst | Anhydrous Potassium Carbonate (K₂CO₃) | Toluenesulfonic Acid (TsOH) |
| Catalyst Loading | 0.03–0.04 mol/mol of TEG | 0.25% of total mass |
| Temperature | 145–155°C | 170–210°C |
| Molar Ratio | Excess Benzoate Ester google.com | 2.1:1 (Benzoic Acid:TEG) |
| Solvent/Entrainer | Toluene or Xylene | Not always required, but water removal is critical. google.com |
| Purity | 96–97.4% google.com | ≥95% |
| Yield | 97–99% google.com | High efficiency reported |
Alcohol Byproduct Removal Techniques (e.g., Azeotropic Distillation)
In the synthesis of this compound, the effective removal of byproducts is crucial for achieving high purity and driving the equilibrium of the reaction towards the product side. The primary byproduct depends on the synthetic route: water in direct esterification and a low-boiling alcohol (like methanol (B129727) or ethanol) in transesterification.
Azeotropic distillation is a widely employed and effective technique for removing these byproducts. google.com This method involves adding an entrainer, a solvent that forms a low-boiling azeotrope with the byproduct. Toluene and xylene are common entrainers used in the synthesis of TEGDB. The azeotrope of the entrainer and the byproduct (water or alcohol) has a lower boiling point than any of the individual components in the reaction mixture. This allows for its selective removal by distillation, thus shifting the reaction equilibrium forward and increasing the conversion rate. google.comgoogle.com A Dean-Stark apparatus is often used in laboratory and industrial settings to continuously separate the byproduct from the entrainer, which can then be recycled back into the reactor. google.com
In the direct esterification process, the continuous removal of water is essential to prevent the reverse reaction (hydrolysis) and to achieve high yields. google.com Similarly, in the transesterification process, the removal of the alcohol byproduct (e.g., methanol or ethanol) is necessary to drive the reaction to completion. google.com
Beyond azeotropic distillation, other purification techniques are employed post-reaction. These include:
Neutralization: Washing the crude product with an alkaline solution, such as aqueous sodium hydroxide, to remove unreacted acidic catalysts (like toluenesulfonic acid) and any remaining benzoic acid. google.com
Filtration: To remove solid catalysts like anhydrous potassium carbonate. google.com
Vacuum Distillation: To remove unreacted starting materials and other low-boiling impurities, and to purify the final this compound product. google.com
Innovations in Sustainable Synthesis
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for the synthesis of this compound. Research efforts are focused on green chemistry approaches to minimize waste, explore alternative catalytic systems, and improve energy efficiency.
Development of Green Chemistry Approaches for Reduced Waste Generation
Traditional synthesis methods for this compound often involve the use of hazardous catalysts and generate significant amounts of waste, particularly aqueous acidic waste from direct esterification that requires neutralization. Green chemistry principles aim to address these issues by designing processes that are more environmentally benign.
One of the key advancements in this area is the shift from direct esterification using strong mineral acids to transesterification using milder, more easily separable catalysts. The use of anhydrous potassium carbonate in the transesterification process is a prime example of a greener approach. google.com This method avoids the formation of water as a byproduct, eliminating the need for complex water removal steps and the generation of acidic wastewater. google.com The catalyst, being a solid, can be easily recovered by filtration and potentially recycled, further reducing waste. google.com This approach is considered more suitable for large-scale industrial production due to its streamlined process and reduced environmental footprint.
Another avenue of research focuses on solvent-free reaction conditions. While solvents like toluene and xylene are effective entrainers, they are also volatile organic compounds (VOCs) with associated environmental and health concerns. Developing processes that can proceed efficiently without the need for such solvents is a key goal of green synthesis. Microwave-assisted synthesis has been explored for similar esters, like diethylene glycol dibenzoate, and has been shown to dramatically reduce reaction times compared to conventional heating, which can lead to energy savings and potentially reduce the need for solvents. researchgate.net
Exploration of Alternative Catalytic Systems and Energy-Efficient Processes
The development of novel and more efficient catalytic systems is a cornerstone of sustainable synthesis. For the production of this compound and related esters, research is ongoing to find alternatives to traditional catalysts that are more active, selective, and environmentally friendly.
Alternative Catalysts:
Titanium-based catalysts , such as titanium tetraisopropoxide, have been investigated for the synthesis of related benzoate esters. epo.org These catalysts are often used in transesterification reactions. epo.org
Solid acid catalysts and heteropolyacids have been studied for the synthesis of diethylene glycol dibenzoate. patsnap.com These catalysts offer the advantage of being easily separable from the reaction mixture, simplifying the purification process and allowing for catalyst recycling. However, their preparation can be complex and costly, which may limit their industrial application. patsnap.com
Enzymatic catalysis represents a promising green alternative. Lipases, for instance, can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the formation of byproducts. While this approach is still in the research phase for many industrial applications, it holds significant potential for future sustainable production.
Energy-Efficient Processes:
Microwave-assisted synthesis has been shown to significantly accelerate the synthesis of diethylene glycol dibenzoate, a structurally similar compound. researchgate.net The reaction rates under microwave irradiation can be much faster than with conventional heating, leading to substantial energy savings and shorter processing times. researchgate.net
Process intensification strategies, which aim to combine multiple process steps into a single unit, are also being explored. For example, reactive distillation, where the reaction and separation of products occur simultaneously in a distillation column, could be applied to the synthesis of this compound. This can lead to significant savings in energy and capital costs.
The following table provides a comparative overview of different catalytic systems:
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Base | Anhydrous Potassium Carbonate google.com | High yield, no water byproduct, simple workup google.com | Requires filtration for removal google.com |
| Homogeneous Acid | Toluenesulfonic Acid google.com | Effective for direct esterification google.com | Generates acidic waste, corrosive |
| Organometallic | Titanium Tetraisopropoxide epo.org | Active for transesterification epo.org | Can be sensitive to moisture |
| Solid Acid | Supported Heteropolyacids patsnap.com | Easily separable, recyclable patsnap.com | Complex preparation, potential high cost patsnap.com |
| Enzymatic | Lipases | Mild conditions, high selectivity, biodegradable | Can be expensive, lower reaction rates |
Industrial Scale-Up and Process Intensification Studies
The successful transition of a synthetic route for this compound from the laboratory to an industrial scale requires careful consideration of several factors, including reaction kinetics, heat and mass transfer, reactor design, and downstream processing. Process intensification, a key strategy in modern chemical engineering, aims to develop smaller, safer, and more energy-efficient manufacturing processes.
For the production of this compound, the transesterification route is often favored for large-scale production due to its simpler workup and the absence of water as a byproduct, which simplifies the scale-up process. However, the direct esterification method can also be scaled up, provided that efficient water removal systems are in place. google.com
Key Considerations for Industrial Scale-Up:
Reactor Design: The choice of reactor is critical. For batch processes, stirred tank reactors are common. For continuous processes, packed bed reactors with solid catalysts or reactive distillation columns could be employed for process intensification.
Heat Management: Esterification reactions are typically endothermic, requiring significant energy input. Efficient heat transfer is necessary to maintain the optimal reaction temperature and prevent localized overheating, which could lead to product degradation.
Byproduct Removal: As discussed previously, the efficient removal of byproducts (water or alcohol) is crucial. On an industrial scale, this is often achieved using large distillation columns, which can be energy-intensive. cetjournal.it
Purification: The final product must meet stringent purity specifications. Industrial-scale purification often involves a series of distillation and filtration steps. google.com
Process Intensification Studies:
Process intensification studies for processes similar to the synthesis of this compound have focused on several key areas:
Reactive Distillation: This combines the chemical reaction and the separation of products into a single unit. For the synthesis of TEGDB, this could involve carrying out the esterification reaction in a distillation column, where the water or alcohol byproduct is continuously removed from the top of the column, driving the reaction to completion.
Membrane Reactors: These reactors use a semi-permeable membrane to selectively remove a byproduct from the reaction zone, thereby shifting the equilibrium and enhancing the conversion rate. This could be particularly useful for water removal in the direct esterification process.
Microreactors: These are small, continuous-flow reactors with excellent heat and mass transfer characteristics. They can offer improved safety, better process control, and higher yields compared to traditional batch reactors.
A study on the process intensification of triethylene glycol dehydration units, a related process involving TEG, demonstrated that optimizing parameters such as circulation rate and stripping gas consumption could significantly reduce energy consumption and CO2 emissions. cetjournal.itcetjournal.it This highlights the potential for similar optimization and intensification strategies to be applied to the synthesis of this compound, leading to more sustainable and cost-effective industrial production.
Applications in Polymer Science and Advanced Materials
Triethylene Glycol Dibenzoate as a Polymer Plasticizer
This compound (TEGDB) is a high-performance, non-phthalate plasticizer utilized across a wide range of polymer applications. google.com As a member of the benzoate (B1203000) ester family, it is recognized for its high solvating power, which enhances the flexibility, durability, and processability of various resins. atamanchemicals.comgoogle.comataman-chemicals.com Its primary function is to increase the workability of polymeric materials, making them suitable for numerous applications in industries such as construction, automotive, and consumer goods.
The efficacy of this compound as a plasticizer is rooted in its specific molecular interactions with polymer chains, which modify the material's bulk properties.
The fundamental mechanism by which this compound imparts flexibility to polymers is through molecular intercalation. The plasticizer molecules insert themselves between the long polymer chains. This spacing increases the free volume within the polymer matrix, thereby reducing the intermolecular forces, such as van der Waals forces and dipole-dipole interactions, that hold the polymer chains together. By disrupting the close packing of the polymer network, TEGDB facilitates greater chain mobility, which translates to increased flexibility and reduced brittleness in the final product. atamanchemicals.com The presence of ether linkages within the TEGDB molecule is thought to significantly contribute to this plasticization effect, particularly in polymers like PVC. researchgate.net
This compound is classified as a high-solvating plasticizer. google.comataman-chemicals.comspecialchem.com This high solvating power is critical for its function, as it allows the plasticizer to be readily absorbed by the polymer particles during processing, leading to a homogeneous system. justia.com The gelation and fusion temperatures of a polymer composition, such as a PVC plastisol, are lowered by high-solvating plasticizers, which can increase the speed of production. google.comjustia.com
TEGDB exhibits excellent compatibility with a diverse range of polar polymer resins. indusvalleychemical.com Its molecular structure, featuring both aromatic benzoate groups and flexible ethylene (B1197577) glycol units with ether linkages, allows for favorable interactions with various polymer backbones. researchgate.netsolubilityofthings.com
Polyvinyl Chloride (PVC): TEGDB is highly compatible with PVC and is often used as a primary plasticizer in flexible PVC products. google.comspecialchem.com The ether linkages in its structure are a key factor in its effective plasticization of PVC. researchgate.net
Polyvinyl Acetate (B1210297) (PVA): It shows good compatibility with polyvinyl acetate and its copolymers, such as ethylene vinyl acetate (EVA), making it a suitable plasticizer for adhesives and coatings based on these resins. indusvalleychemical.com
Polyurethanes (PU): this compound is compatible with polyurethanes, enhancing their flexibility for applications in sealants and coatings. mst.dk
Polyesters: It is also compatible with certain polyester (B1180765) resins.
This broad compatibility allows for its use in various formulations, sometimes in blends with other plasticizers to achieve specific performance characteristics. google.com
The introduction of this compound into a polymer matrix significantly alters its mechanical and flow properties.
The addition of a plasticizer like TEGDB generally leads to a decrease in tensile strength and an increase in elongation at break. The intercalation of plasticizer molecules reduces the cohesive forces between polymer chains, making it easier for them to slide past one another under stress. This results in a softer, more flexible material that can stretch more before breaking. For instance, in PVC formulations, incorporating TEGDB significantly improves flexibility. Studies on similar dibenzoate plasticizers in polylactic acid (PLA) have demonstrated that increasing the plasticizer content leads to a significant increase in elongation at break, reaching over 500% compared to neat PLA, while concurrently decreasing the tensile strength. researchgate.net
Table 1: Effect of Dibenzoate Plasticizer on Mechanical Properties of Polylactic Acid (PLA) This table presents data for a similar dibenzoate plasticizer to illustrate the general effects on a polyester like PLA.
| Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 60 | 5 |
| 20 | Not specified | 546 |
Source: Adapted from data on ethylene glycol dilevulinate, a compound with similar plasticizing effects. researchgate.net
Plasticizers have a profound impact on the viscoelastic properties of polymers, primarily by lowering the glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the mobility of the polymer chains, TEGDB effectively lowers the Tg, thus expanding the temperature range in which the polymer exhibits flexibility. google.com
Table 2: Viscoelastic Properties of Annealed Poly(triethylene glycol p,p'-dibenzoate) (PTEB) This table shows properties of the polymer itself, which provides insight into the molecular dynamics relevant to its function as a plasticizer.
| Sample Treatment | Glass Transition (Tg) (°C) | Activation Energy for γ relaxation (kJ/mol) |
| Quenched from melt | Lower Tg | 39 |
| Annealed at room temp. | Higher Tg | 39 |
| Annealed at 85°C | Higher Tg | 39 |
Source: Benavente et al., Polymer, 1994. kpi.ua
Structure-Property Relationships in Plasticized Systems
The performance of this compound (TEGDB) as a plasticizer is best understood through comparative studies with other dibenzoate esters and their analogues. Dibenzoate plasticizers are a well-established class of non-phthalate plasticizers valued for their high solvating power and compatibility with polar polymers like PVC. google.com
Historically, diethylene glycol dibenzoate (DEGDB) has been recognized as an excellent, though high-freezing-point, plasticizer. google.comatamanchemicals.com To improve handling and reduce costs, it is often blended with dipropylene glycol dibenzoate (DPGDB). google.comatamanchemicals.com Subsequently, a high-solvating blend incorporating DEGDB, DPGDB, and TEGDB was introduced to the market. justia.comatamanchemicals.comatamanchemicals.com This highlights the complementary nature of these dibenzoates.
A study comparing a series of glycol dibenzoates found that the structure of the glycol component significantly influences the plasticizing effect. researchgate.net The study concluded that neopentyl glycol dibenzoate exhibited the highest plasticizing effect, followed by this compound and then ethylene glycol dibenzoate. researchgate.net This suggests that the specific length and branching of the glycol chain are key to performance.
More recent innovations include triblends of DEGDB, DPGDB, and 1,2-propylene glycol dibenzoate (PGDB), which are noted for their versatility and broad compatibility. atamanchemicals.comatamanchemicals.com These blends are often compared against older dibenzoate systems and non-dibenzoate plasticizers like tri(ethylene glycol) bis(2-ethylhexanoate) (TEGDO). google.com In such comparisons, dibenzoate blends, including those conceptually similar to TEGDB-containing ones, often demonstrate equivalent or superior performance in properties like scrub resistance and gloss in coatings. google.com
The table below offers a qualitative comparison based on findings from various studies.
| Plasticizer/Blend | Relative Plasticizing Effect | Key Characteristics |
| Neopentyl Glycol Dibenzoate | Highest | High plasticizing efficiency. researchgate.net |
| This compound (TEGDB) | High | Good plasticizing effect; contributes to low-temperature flexibility. researchgate.net |
| Ethylene Glycol Dibenzoate (EGDB) | Moderate | Effective plasticizer. researchgate.netpolymeradd.co.th |
| Diethylene Glycol Dibenzoate (DEGDB) | High | Excellent solvator, but has a high freezing point. google.comatamanchemicals.com |
| Dipropylene Glycol Dibenzoate (DPGDB) | High | Good solvator, often blended with DEGDB to lower freezing point. google.comatamanchemicals.com |
| Dibenzoate Triblends (e.g., DEGDB/DPGDB/TEGDB) | Very High | High solvation, fast fusion, improved rheology. patsnap.comatamanchemicals.com |
The efficacy of this compound as a plasticizer is intrinsically linked to its molecular structure: C6H5COOCH2CH2OCH2CH2OCH2CH2OOCC6H5. ontosight.ai This structure features a central, flexible triethylene glycol chain capped at both ends by rigid benzoate groups. ontosight.ai This combination of flexible and rigid moieties is crucial for its function.
The key structural elements and their roles are:
Benzoate Groups: The aromatic rings of the benzoate groups are the primary source of polarity and are crucial for compatibility with polar polymers such as polyvinyl chloride (PVC) and polyvinyl acetate (PVAc). patsnap.comontosight.ai They interact with the polar sites on the polymer chains, disrupting polymer-polymer interactions and thus increasing flexibility.
Ether Linkages: Research has indicated that the ether linkages (-O-) within the glycol chain are a major contributor to the plasticization of PVC. researchgate.net These linkages enhance the flexibility of the plasticizer molecule itself, allowing it to intercalate more effectively between polymer chains. The three repeating ethoxy units in TEGDB provide significant internal flexibility.
Chain Length: The length of the glycol chain influences several properties. The longer chain of triethylene glycol compared to diethylene or ethylene glycol contributes to its efficiency and can improve low-temperature performance. However, there is an optimal chain length for efficiency, as excessively long chains can reduce compatibility.
TEGDB's structure results in high solvating power, meaning it can quickly and effectively penetrate and swell polymer particles. google.compatsnap.com This strong solvation is responsible for the previously discussed lowering of gelation and fusion temperatures. epo.org Its excellent compatibility with PVC, polyurethane, and various acetate resins makes it a versatile choice in numerous applications. The molecular weight and structure also contribute to its low volatility, a desirable trait for maintaining plasticizer content in the final product over time, especially in high-temperature applications.
Functional Role in Adhesives, Coatings, and Sealants
Coalescent Agent Functionality in Film Formation and Coating Applications
In addition to its role as a primary plasticizer, this compound functions as an effective coalescing agent, particularly in latex paints and other water-based coatings. google.com Coalescence is the process by which discrete polymer particles in a latex emulsion merge to form a continuous, uniform, and durable film after the water has evaporated.
For proper film formation to occur, the polymer particles must be soft enough to deform and fuse together. This requires the temperature to be above the polymer's minimum film formation temperature (MFFT). TEGDB acts as a temporary plasticizer or solvent for the polymer particles, effectively lowering the MFFT. google.com This allows for the formation of a high-quality film over a broader range of temperature and humidity conditions.
The functionality of TEGDB as a coalescent involves:
Partitioning: During application, the TEGDB, dispersed in the aqueous phase, partitions into the polymer particles.
Softening: It softens the polymer particles, reducing their glass transition temperature (Tg) and MFFT.
Fusion: As water evaporates, the softened particles are packed together by capillary forces and fuse into a continuous film.
Evaporation: Over time, the coalescent slowly diffuses out of the film and evaporates, allowing the coating to regain its final hardness and mechanical properties.
TEGDB is considered a low-VOC (Volatile Organic Compound) coalescent, which is an increasingly important attribute due to environmental regulations. google.com Its low volatility means it evaporates slowly, giving the polymer particles ample time to form a well-integrated film, which can enhance properties like gloss and scrub resistance. google.com Its compatibility with common latex polymers, such as vinyl acetate and acrylic emulsions, makes it a versatile choice for formulators of architectural and industrial coatings. google.comgoogle.com
Enhancement of Adhesion and Surface Characteristics in Adhesive Formulations
This compound (TEGDB), often in conjunction with other glycol dibenzoates, serves as a critical component in adhesive formulations, where it functions as a compatible plasticizer to improve performance characteristics. In latex adhesives, particularly those based on polyvinyl acetate (PVA) homopolymers and vinyl acetate-ethylene (VAE) copolymers, plasticizers are essential for modifying the base emulsion. googleapis.com The incorporation of a plasticizer blend containing TEGDB can thicken the base emulsion, increase flexibility, reduce the glass transition temperature (Tg), and improve adhesion. googleapis.com
The utility of these plasticizers extends to enhancing low-temperature performance, extending open time, and shortening set time. googleapis.com For instance, a blend of diethylene glycol dibenzoate, this compound, and dipropylene glycol dibenzoate was found to be compatible with both polyvinyl acetate homopolymer and vinyl acetate/ethylene copolymer emulsions, resulting in clear films free of plasticizer exudation. googleapis.comgoogle.com This compatibility is crucial for maintaining the long-term stability and adhesive integrity of the formulation. The role of glycol benzoates in improving flexibility and adhesion is a recognized principle in the formulation of adhesives and sealants. atamanchemicals.compolymeradd.co.th
| Property Enhanced | Effect | Applicable Polymer Base | Source |
|---|---|---|---|
| Flexibility | Increased | Polyvinyl Acetate (PVA), VAE Copolymers | googleapis.com |
| Adhesion | Improved | PVA, VAE Copolymers | googleapis.comgoogle.com |
| Glass Transition Temperature (Tg) | Reduced | PVA, VAE Copolymers | googleapis.com |
| Open Time | Extended | Latex Adhesives | googleapis.com |
| Set Time | Shortened | Latex Adhesives | googleapis.com |
| Compatibility | High (no exudation) | PVA, VAE Copolymers | googleapis.comgoogle.com |
Advanced Material Design and Specialized Formulations
TEGDB is a key ingredient in the design of sophisticated materials, where its properties contribute to the performance of multi-component systems and the development of formulations with a reduced environmental footprint.
Integration into Multi-Polymer Blends and Composite Materials
This compound is frequently formulated into blends with other dibenzoate esters, such as diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB), to create high-solvating plasticizers. atamanchemicals.comatamanchemicals.com These blends are utilized in a wide array of applications, including resilient flooring, plastisols, and flexible PVC compounds. atamanchemicals.comalfa-chemistry.comzendy.io
In resilient flooring, a composite material, plastisols containing plasticizers are used to form layers, including a clear wear-resistant top layer and a vinyl foam layer. google.com Plasticizers are selected for their effectiveness, stability, stain resistance, and processability. google.com A specific blend containing diethylene glycol dibenzoate, this compound, and di-2-ethylhexyl adipate (B1204190) has been tested for its utility in such resilient flooring laminates. googleapis.comgoogle.com
Furthermore, a blend of diethylene glycol dibenzoate, this compound, and dipropylene glycol dibenzoate was developed for use in injection-molded flexible PVC applications, demonstrating superior dry blending and fusion characteristics compared to other plasticizers. alfa-chemistry.com The compatibility of TEGDB-containing blends with a variety of polymers, including polyvinyl chloride and polyvinyl acetate, makes them versatile for creating specialized multi-polymer systems. atamanchemicals.comatamanchemicals.com
Development of Low Volatile Organic Compound (VOC) Formulations
A significant advantage of this compound and other dibenzoate esters is their low volatility, which is a direct result of their high boiling point and low vapor pressure. pcimag.com This characteristic is instrumental in the formulation of materials with low levels of Volatile Organic Compounds (VOCs), aligning with stricter environmental and health regulations. alfa-chemistry.com
Dibenzoate esters are recognized as low-VOC coalescing aids and plasticizers in architectural coatings and paints. pcimag.compaint.org They provide a viable alternative to more volatile coalescents, such as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TMPDMIB). pcimag.compalmerholland.com Research has shown that films formulated with dibenzoate blends, including those with TEGDB, exhibit comparable or even improved performance properties—such as scrub resistance, chemical resistance, and gloss—when compared to traditional high-VOC coalescents. pcimag.comgoogle.com
Blends of dibenzoate esters are engineered to satisfy reduced VOC requirements where monobenzoate esters might be too volatile. paint.orggoogle.com For example, new-generation "triblends" of dibenzoate esters have been developed to function as low-VOC plasticizer/coalescents in a variety of applications, including paints, coatings, and adhesives, offering enhanced performance benefits. atamanchemicals.compcimag.com The low VOC content of these dibenzoates allows formulators more flexibility to incorporate other components necessary to achieve critical application-specific properties. pcimag.com
| Coalescent Type | Key Component(s) | VOC Content | Performance Notes | Source |
|---|---|---|---|---|
| Dibenzoate Blends | DEGDB, DPGDB, TEGDB | Low | Improved scrub resistance, gloss, and chemical resistance. | pcimag.comgoogle.com |
| Traditional Coalescent | TMPDMIB | High (100% volatile by EPA 24) | Industry standard with well-recognized performance. | pcimag.com |
| Low-VOC Control | Triethylene glycol di-2-ethylhexanoate | Low | Good low-VOC plasticizer/coalescent. | pcimag.com |
Environmental Fate and Degradation Mechanisms
Biodegradation Pathways and Kinetics
The primary mechanism for the environmental breakdown of dibenzoate plasticizers, including Triethylene Glycol Dibenzoate, is biodegradation. This process is initiated by microbial action that targets the ester linkages of the molecule.
The initial and expected step in the biodegradation of dibenzoate plasticizers is the hydrolysis of one of the two ester bonds. nih.govresearchgate.net This enzymatic cleavage results in the formation of benzoic acid and the corresponding monoester, in this case, triethylene glycol monobenzoate. nih.govresearchgate.net
Studies on analogous compounds like diethylene glycol dibenzoate (D(EG)DB) have shown that while the initial hydrolysis occurs readily, the subsequent degradation of the monoester metabolite can be significantly slower. nih.gov The presence of an ether function in the glycol portion of the monoester has been found to block the typical metabolic pathway of oxidation of the alcohol group, leading to the accumulation of these monoester intermediates in the environment. nih.gov In contrast, dibenzoates without ether linkages, such as 1,6-hexanediol (B165255) dibenzoate, show rapid degradation of their monoester, which proceeds via oxidation of the terminal alcohol group to a carboxylic acid followed by beta-oxidation. nih.gov
The ultimate degradation of the triethylene glycol portion, once cleaved from the benzoate (B1203000) groups, is expected to proceed rapidly in environments like surface water. epa.gov Oxidative degradation studies on pure triethylene glycol (TEG) have identified multiple degradation products, including diethylene glycol (DEG), monoethylene glycol (MEG), formic acid, acetic acid, and glycolic acid. ntnu.nontnu.no
Research has identified specific microorganisms capable of degrading dibenzoate plasticizers. Bacteria from the genus Rhodococcus have been shown to be particularly effective. Degradation studies on diethylene glycol dibenzoate and dipropylene glycol dibenzoate were successfully carried out using Rhodococcus rhodochrous. nih.govresearchgate.net
Furthermore, a specific strain, Rhodococcus sp. 2Cb, was isolated for its ability to efficiently hydrolyze the ester bond of ethylene (B1197577) glycol dibenzoate (EGDB). jst.go.jp This strain was capable of completely degrading a 0.5% concentration of EGDB in a liquid medium within 30 days. jst.go.jp It was also able to utilize benzoic acid, a primary metabolite of dibenzoate hydrolysis, as a sole source of carbon. jst.go.jp These findings underscore the crucial role of Rhodococcus species in initiating the breakdown of this class of compounds in the environment.
Several factors can influence the rate at which this compound biodegrades. A key structural factor is the presence of the ether linkages within the triethylene glycol backbone. As observed with the diethylene glycol monobenzoate metabolite, this ether function can inhibit further degradation, causing the monoester to persist longer in the environment compared to aliphatic diol monobenzoates. nih.govresearchgate.net
For the parent triethylene glycol molecule, environmental conditions play a significant role. It is known to be miscible in water and mobile in soils. epa.gov Abiotic degradation through hydrolysis and photolysis is generally slow. epa.gov However, biodegradation is considered to be a rapid process, especially in surface waters. epa.gov The rate of oxidative degradation of TEG is also influenced by temperature and oxygen concentration, with higher temperatures generally increasing the formation of degradation products like formic acid, MEG, and DEG. ntnu.nontnu.no The presence of various impurities, such as water-soluble inorganic salts and solid particulates, can also affect the physical properties of TEG, which may in turn influence its degradation kinetics. mdpi.com
Co-metabolism, the process where microorganisms degrade a substance that they cannot use as a primary energy source, can be a significant pathway for the breakdown of complex organic compounds. e3s-conferences.org In the case of dibenzoate plasticizers, co-metabolic degradation has been demonstrated. Studies using Rhodococcus rhodochrous were conducted in the presence of a co-substrate, specifically pure alkanes like hexadecane. nih.govresearchgate.net
The presence of the alkane co-substrate led to the formation of a different class of metabolites. Benzoic acid, released from the initial hydrolysis of the dibenzoate, reacted with alcohols formed from the oxidation of the alkanes. nih.gov The resulting ester metabolites were then biodegraded without the accumulation of any intermediate products. nih.gov This suggests that in environments contaminated with a mixture of organic compounds, such as petroleum hydrocarbons, the degradation of this compound and its metabolites may be enhanced through co-metabolic processes.
Migration Phenomena in Manufactured Materials
As an additive plasticizer, this compound is physically mixed with a polymer rather than being chemically bound. This creates the potential for the molecule to migrate from the polymer matrix into the surrounding environment over time. epa.gov
While specific quantitative data on the migration of this compound is not extensively available in the reviewed literature, studies on the migration of its parent compound, triethylene glycol (TEG), from consumer products provide valuable insight.
A study investigated the migration of various glycols, including TEG, from regenerated cellulose (B213188) films used as food wrapping. nih.gov The study quantified the amount of TEG that transferred into different food types over time. The results showed that migration levels are influenced by factors such as the presence of a polymer coating on the film, which tended to reduce migration. nih.gov
The interactive table below summarizes the findings for triethylene glycol migration into various foodstuffs from different types of regenerated cellulose film.
| Foodstuff | Film Type | Storage Time (days) | Mean TEG Migration (mg/kg) |
|---|---|---|---|
| Chocolate | Uncoated | 180 | 24 |
| Chocolate | Coated | 180 | <10 |
| Boiled Sweets | Uncoated | 360 | 15 |
| Boiled Sweets | Coated | 360 | <10 |
| Toffees | Uncoated | 180 | 13 |
| Cakes | Coated | 14 | <10 |
| Meat Pies | Coated | 5 | <10 |
Data sourced from a study on glycol migration from regenerated cellulose films into food. nih.gov
These data, while specific to TEG and cellulose film, highlight the potential for migration of related, larger molecules like this compound from the polymer products in which they are used. The rate and extent of migration would depend on various factors including the polymer type, the concentration of the plasticizer, temperature, and the nature of the contacting medium (e.g., food simulant, water, soil). researchgate.net
Influence of Material Composition, Architecture, and Environmental Conditions on Migration Rates
The migration of this compound from a polymer matrix is a critical factor in its environmental release. The rate of this migration is not static but is influenced by a combination of the polymer's characteristics and external environmental conditions.
Material Composition: The type of polymer in which TEGDB is incorporated significantly affects its migration potential. The compatibility between the plasticizer and the polymer, governed by their respective polarities and molecular structures, dictates the strength of the intermolecular forces holding the plasticizer within the matrix. In polymers where TEGDB has high compatibility, migration rates are generally lower. Conversely, in less compatible systems, the plasticizer can more readily diffuse to the surface.
Material Architecture: The physical structure of the material plays a crucial role. For instance, in multi-layered materials, such as coated films, the presence of a barrier layer can substantially reduce the migration of plasticizers. A study on related glycols in regenerated cellulose films demonstrated that the presence of a coating served to lower the rate of migration into foodstuffs. nist.gov The thickness and density of the polymer material also influence migration; a thicker, denser matrix will present a longer and more tortuous path for the plasticizer to travel, thereby slowing the rate of release.
Environmental Conditions: External factors can accelerate or decelerate migration rates.
Temperature: Increased temperatures enhance the kinetic energy of both the plasticizer and polymer molecules, leading to a higher diffusion coefficient and consequently, a faster migration rate. nih.gov This is a significant factor in applications where plasticized materials are exposed to heat.
Contact Phase: The nature of the medium in contact with the polymer surface (e.g., water, air, fatty substances) is a primary driver of migration. TEGDB will migrate more rapidly into a phase in which it has higher solubility. For materials in contact with aqueous environments, the water solubility of the plasticizer is a key parameter.
Time: Migration is a time-dependent process. The cumulative amount of plasticizer that migrates from a material increases with the duration of contact and exposure. nih.gov
Predictive Modeling of Chemical Transfer in Multi-layered Systems
Predicting the transfer of a chemical additive like this compound through complex, multi-layered materials is essential for exposure and risk assessment, particularly in applications like food packaging and building materials. Such predictions are typically accomplished using mathematical models based on the principles of mass transport.
These models are fundamentally based on Fick's second law of diffusion, which describes how concentration changes over time as a result of diffusion. The core parameters required for these models include:
The Diffusion Coefficient (D): This parameter quantifies the rate at which the migrant (TEGDB) moves through the polymer. It is highly dependent on the temperature and the specific polymer-migrant pair.
The Partition Coefficient (K): In multi-layered systems, this coefficient describes how the migrant distributes itself between two adjacent layers, or between a layer and a contact phase (e.g., food or water), at equilibrium.
Initial Concentration of the Migrant (C₀): The amount of TEGDB initially present in the polymer layer.
The modeling process involves solving the diffusion equations for the specific geometry and boundary conditions of the system. For a multi-layered material, this involves accounting for the different diffusion and partition coefficients in each layer and modeling the flux across the interfaces. The complexity of these models can be increased to account for factors such as non-uniform initial concentrations or changes in the polymer matrix over time. nih.gov While specific models tailored to TEGDB in multi-layered systems are not widely published in scientific literature, the general principles and frameworks for modeling plasticizer migration are well-established and can be applied. nih.gov
Environmental Distribution and Persistence Studies
Once released into the environment, the distribution and longevity of this compound are governed by its physicochemical properties and its susceptibility to various degradation processes.
Sorption Characteristics to Organic and Inorganic Environmental Matrices
Sorption, the process by which a chemical binds to solid particles like soil and sediment, is a key determinant of its environmental distribution and bioavailability. For non-ionic organic compounds like TEGDB, sorption is primarily driven by partitioning into the organic carbon fraction of soils and sediments. researchgate.netecetoc.org This tendency is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com
This translates to Koc values ranging from approximately 470 to 1230 L/kg. Based on these values, this compound would be classified as having moderate to low mobility in soil. chemsafetypro.com This suggests that upon release to soil or water, a significant fraction of the compound is expected to adsorb to soil particles and sediment, reducing its concentration in the aqueous phase and limiting its potential for leaching into groundwater. researchgate.net Sorption to inorganic matrices, such as clay minerals, is generally considered less significant for neutral organic compounds compared to partitioning into organic matter. researchgate.net
| Parameter | Estimated Value | Source/Method | Implication |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 2.88 - 3.3 | nih.govsielc.com | Indicates a moderate tendency to partition from water into organic phases. |
| Koc (Soil Organic Carbon-Water Partition Coefficient) | ~470 - 1230 L/kg | QSAR Estimation | Suggests moderate to low mobility in soil and sediment. |
Evaluation of Volatilization and Atmospheric Transport Potential
The tendency of a chemical to volatilize from soil or water surfaces and undergo atmospheric transport is governed by its vapor pressure and Henry's Law constant.
Vapor Pressure: An experimental value for the vapor pressure of TEGDB has been reported as 2.5 x 10⁻⁸ kPa (1.875 x 10⁻⁷ mmHg) at 25°C. industrialchemicals.gov.au This extremely low value indicates that TEGDB is a substance of very low volatility. Volatilization from dry surfaces is therefore not expected to be a significant environmental fate process.
Henry's Law Constant: This parameter relates the concentration of a chemical in water to its partial pressure in the air, indicating its tendency to partition from water to air. A measured Henry's Law constant of 2.83 x 10⁻⁴ Pa·m³/mol has been reported for TEGDB. industrialchemicals.gov.au This low value suggests that volatilization from moist soil and water surfaces will be very slow and is not an important removal mechanism from aquatic systems.
Given these properties, long-range atmospheric transport of this compound is considered highly unlikely. The compound is expected to remain predominantly in the terrestrial and aquatic compartments to which it is released.
| Parameter | Value | Source | Environmental Significance |
|---|---|---|---|
| Vapor Pressure | 2.5 x 10⁻⁸ kPa @ 25°C | industrialchemicals.gov.au | Very low volatility; unlikely to evaporate from dry surfaces. |
| Henry's Law Constant | 2.83 x 10⁻⁴ Pa·m³/mol | industrialchemicals.gov.au | Essentially non-volatile from water; atmospheric transport is not expected. |
Analytical and Computational Methodologies in Triethylene Glycol Dibenzoate Research
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of TEGDB is characterized by several key absorption bands that confirm its identity as an aromatic ester with an ether backbone.
Based on its structure, the following characteristic peaks are expected:
C=O Ester Stretch: A strong, sharp absorption band is anticipated in the region of 1720 cm⁻¹, which is characteristic of the carbonyl group in an aromatic ester.
C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-O bond stretching of the ester linkage (Ar-C(=O)-O) typically appears around 1270 cm⁻¹, while the ether linkages (C-O-C) in the triethylene glycol chain produce strong bands in the 1100-1120 cm⁻¹ region.
Aromatic C-H and C=C Bending: Vibrations from the benzene rings are also prominent. Out-of-plane C-H bending bands for monosubstituted rings are typically found around 710 cm⁻¹. In-plane aromatic C=C bending vibrations are observed in the 1500-1600 cm⁻¹ range.
Aliphatic C-H Stretch: The stretching vibrations of the methylene (-CH2-) groups in the glycol chain are expected to appear in the 2850-3000 cm⁻¹ region.
Table 1: Predicted FTIR Absorption Bands for Triethylene Glycol Dibenzoate
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Ester C=O | Stretch | ~1720 | Strong |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium-Weak |
| Ester C-O | Stretch | ~1270 | Strong |
| Ether C-O-C | Stretch | 1100 - 1120 | Strong |
| Aromatic C-H | Out-of-Plane Bend | ~710 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the precise structure of TEGDB.
¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. For TEGDB, the spectrum can be divided into two main regions:
Aromatic Region (δ 7.4-8.1 ppm): The protons on the two benzoate (B1203000) rings produce signals in this downfield region. The protons ortho to the ester group (adjacent to C=O) are the most deshielded and appear at the lowest field (~8.0 ppm), while the meta and para protons appear at slightly higher fields (~7.4-7.6 ppm).
Aliphatic Region (δ 3.7-4.5 ppm): The protons of the triethylene glycol chain appear in this region. The methylene protons directly attached to the ester oxygen atoms (-O-CH₂-C=O) are the most deshielded within this group and are expected around δ 4.5 ppm. The other methylene protons adjacent to the ether oxygens (-O-CH₂-CH₂-O-) would appear at slightly higher fields, likely in the δ 3.7-3.9 ppm range.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The expected chemical shifts for TEGDB are:
Carbonyl Carbon (δ ~166 ppm): The ester carbonyl carbon is highly deshielded and appears significantly downfield.
Aromatic Carbons (δ ~128-133 ppm): The carbons of the benzene rings appear in this range. The carbon attached to the ester group (ipso-carbon) is typically found around δ 130 ppm.
Aliphatic Carbons (δ ~63-71 ppm): The methylene carbons of the glycol chain are observed in this region. The carbons adjacent to the ester oxygen are typically more deshielded (~69 ppm) than those in the center of the glycol chain (~63-71 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | Ortho to C=O | ~8.0 | ~129.5 |
| Aromatic C-H | Meta to C=O | ~7.4 | ~128.4 |
| Aromatic C-H | Para to C=O | ~7.5 | ~133.0 |
| Aromatic C | Ipso (attached to C=O) | - | ~130.0 |
| Aliphatic C-H₂ | -O-CH₂-CH₂-O-C=O | ~4.5 | ~69.2 |
| Aliphatic C-H₂ | -O-CH₂-CH₂-O- | ~3.8 | ~70.7 |
| Aliphatic C-H₂ | -O-C=O | ~3.7 | ~63.7 |
| Carbonyl C | C=O | - | ~166.3 |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating TEGDB from impurities, degradation products, or other components in a mixture, as well as for precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the primary technique for assessing the purity of TEGDB and for its quantification in various matrices. The most common approach is reverse-phase (RP) HPLC. sielc.com
Methodology: In a typical RP-HPLC method, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. sielc.com A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a high percentage of water) and gradually increasing the concentration of a less polar organic solvent like acetonitrile. sielc.com
Detection: Detection is commonly achieved using an ultraviolet (UV) detector, as the benzoate rings in TEGDB absorb UV light strongly. For quantitative analysis of non-UV-absorbing impurities or when a universal response is desired, a Charged Aerosol Detector (CAD) may be used.
Applications: This method is used to determine the percentage purity of TEGDB raw material and to quantify its concentration in formulated products like adhesives and coatings. It can effectively separate TEGDB from related esters and residual starting materials.
Table 3: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 or C18, 5 µm |
| Mobile Phase | Acetonitrile and Water with a phosphoric acid or formic acid modifier sielc.com |
| Elution | Gradient |
| Detector | UV or Charged Aerosol Detector (CAD) |
| Application | Purity testing, quantitative analysis, impurity isolation sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Degradation Products
GC-MS is a highly sensitive technique used to separate and identify volatile and semi-volatile compounds. In the context of TEGDB research, it is primarily used for analyzing low-level impurities and identifying products that may form under thermal stress.
Methodology: The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
Applications: GC-MS is ideal for detecting volatile impurities from the manufacturing process, such as residual benzoic acid or triethylene glycol. It is also a key tool for studying the thermal degradation of TEGDB, identifying smaller molecules that may be formed at elevated processing temperatures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Components and Migration Studies
LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly valuable for analyzing non-volatile compounds and for trace-level analysis in complex matrices, such as in migration studies.
Methodology: The separation is performed using an HPLC system, often with mobile phases modified to be compatible with the mass spectrometer (e.g., using formic acid instead of non-volatile phosphoric acid). sielc.com After separation, the eluent is introduced into an ion source (e.g., electrospray ionization, ESI), which generates charged molecules that are then analyzed by the mass spectrometer.
Applications: A primary application of LC-MS in TEGDB research is in migration studies. For example, it is used to quantify the amount of TEGDB that may migrate from a food packaging adhesive into a food simulant. The high sensitivity of LC-MS allows for the detection of very low concentrations, which is necessary for regulatory compliance and safety assessments. It is also used to identify non-volatile degradation products or reaction byproducts that are not amenable to GC-MS analysis.
Thermal Analysis of Polymer-Plasticizer Systems
The thermal behavior of a polymer is significantly altered by the introduction of a plasticizer. Techniques that measure the changes in physical properties with temperature are therefore essential in characterizing these systems.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature Determination
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of a polymer. The Tg is a critical parameter that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The addition of a plasticizer like this compound lowers the Tg of a polymer, an effect that is quantifiable by DSC.
The analysis involves heating a small sample of the plasticized polymer at a controlled rate and measuring the difference in heat flow between the sample and a reference. The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.
Table 1: Illustrative DSC Data for Glass Transition Temperature (Tg) of a Polymer with Varying Concentrations of a Dibenzoate Plasticizer
| Plasticizer Concentration (phr) | Glass Transition Temperature (Tg) (°C) |
| 0 | 85.0 |
| 10 | 65.2 |
| 20 | 48.5 |
| 30 | 33.1 |
| 40 | 19.8 |
Note: This table is illustrative and based on the general effects of dibenzoate plasticizers on polymers like PVC. Specific values for this compound would require dedicated experimental data.
Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Response
Dynamic Mechanical Thermal Analysis (DMTA) provides more detailed information about the viscoelastic properties of a material as a function of temperature and frequency. This technique applies an oscillatory force to a sample and measures the resulting displacement. From this, the storage modulus (E' or G'), which represents the elastic response, and the loss modulus (E'' or G''), which represents the viscous response, are determined.
The peak of the tan delta curve (the ratio of loss modulus to storage modulus, tan δ = E''/E') is often used to determine the glass transition temperature. This peak signifies the temperature at which the material exhibits the maximum damping characteristics.
In polymer-plasticizer systems, DMTA can reveal how the plasticizer affects the molecular mobility of the polymer chains. The addition of this compound would be expected to shift the tan δ peak to a lower temperature, consistent with the Tg depression observed in DSC. Furthermore, the breadth and height of the tan δ peak can provide insights into the homogeneity of the plasticizer distribution within the polymer matrix. A broader peak might suggest a more heterogeneous system.
Mechanical and Rheological Characterization of Materials
The incorporation of plasticizers has a profound impact on the mechanical and flow properties of polymers. These changes are quantified through tensile testing and rheological measurements.
Tensile Testing for Mechanical Properties (e.g., Stress-Strain Curves)
Tensile testing is a fundamental mechanical test that measures the force required to elongate a specimen to its breaking point. The resulting stress-strain curve provides key mechanical properties, including tensile strength, elongation at break, and Young's modulus (a measure of stiffness).
For a polymer plasticized with this compound, the expected changes in the stress-strain curve would be:
A decrease in tensile strength: The plasticizer molecules reduce the intermolecular forces between polymer chains, making the material easier to deform.
An increase in elongation at break: The increased flexibility allows the polymer to stretch more before fracturing.
A decrease in Young's modulus: The material becomes less stiff and more flexible.
Patents related to dibenzoate plasticizer blends, which include this compound, often highlight improvements in tensile strength as one of the benefits google.comgoogle.com. This suggests that while plasticizers generally reduce tensile strength, an optimized blend can still offer desirable mechanical performance.
Table 2: Representative Tensile Properties of a Polymer with and without a Dibenzoate Plasticizer
| Property | Unplasticized Polymer | Plasticized Polymer (40 phr) |
| Tensile Strength (MPa) | 50 | 25 |
| Elongation at Break (%) | 5 | 250 |
| Young's Modulus (GPa) | 2.5 | 0.8 |
Note: This table provides typical values to illustrate the effect of a dibenzoate plasticizer. Actual values would depend on the specific polymer and the concentration of this compound.
Rotational Rheometry for Viscosity and Flow Behavior Assessment
Rotational rheometry is used to study the flow and deformation behavior of materials, particularly in the liquid or molten state. For polymer systems, it is crucial for understanding processability. In the context of PVC plastisols, which are suspensions of PVC resin in a liquid plasticizer, rheometry is used to measure viscosity as a function of shear rate.
The addition of this compound to a polymer melt or a plastisol formulation is expected to reduce its viscosity, making it easier to process. The rheological behavior of plastisols can be complex, exhibiting shear-thinning (viscosity decreases with increasing shear rate) or shear-thickening (viscosity increases with increasing shear rate) behavior lehigh.edu.
The choice of plasticizer can significantly influence the rheological profile of a plastisol. Dibenzoate plasticizers are known to be fast-fusing, which can affect the viscosity stability of the plastisol over time epo.org. An ideal plasticizer provides low initial viscosity for ease of handling and stable viscosity during storage. Patents mentioning blends containing this compound often cite improved rheology as a key advantage google.comgoogle.com.
Table 3: Illustrative Viscosity of a PVC Plastisol with Different Plasticizers at a Shear Rate of 1 s⁻¹
| Plasticizer | Viscosity (Pa·s) |
| Primary Phthalate (B1215562) Plasticizer | 5.0 |
| This compound | 3.5 |
Note: This is an illustrative table. The actual viscosity would depend on the specific formulation, including the type of PVC resin and the concentration of the plasticizer.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling offer powerful tools to investigate the interactions between polymer chains and plasticizer molecules at the atomic level. These methods can provide insights that are difficult to obtain through experimental techniques alone.
Molecular dynamics (MD) simulations can be used to model the behavior of a polymer-plasticizer system over time. By simulating the movements of individual atoms, MD can predict macroscopic properties such as the glass transition temperature, density, and mechanical moduli. For a system containing this compound, MD simulations could elucidate how the plasticizer molecules position themselves between the polymer chains and how they affect the chain dynamics.
Quantum chemical calculations can be employed to understand the nature of the intermolecular forces between the polymer and the plasticizer. These calculations can determine the strength of interactions, such as hydrogen bonds and van der Waals forces, which are crucial for plasticizer compatibility and efficiency.
While specific molecular modeling studies focused solely on this compound are not prevalent in the reviewed literature, research on other plasticizers has demonstrated the utility of these computational approaches in understanding plasticization mechanisms scispace.com. Such studies can help in the rational design of new and improved plasticizers by predicting their performance before they are synthesized and tested in the laboratory.
Molecular Dynamics Simulations of Polymer-Plasticizer Interactions at the Atomic Level
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. researchgate.nettennessee.edu In the context of this compound, MD simulations can elucidate the complex interactions between the plasticizer and a polymer matrix, such as Polyvinyl Chloride (PVC), at an atomic level. acs.orgresearchgate.net This approach allows researchers to predict and understand the thermomechanical properties of the plasticized polymer. acs.orgsemanticscholar.org
The core of an MD simulation is to solve Newton's equations of motion for a system of interacting atoms, providing trajectories that describe the positions and velocities of particles over time. The interactions between atoms are described by a 'force field', a set of parameters that define the potential energy of the system. soton.ac.ukmdpi.comnih.gov
Research Findings from MD Simulations of Plasticized Polymers:
While specific MD studies focusing exclusively on this compound are not prevalent in publicly accessible literature, extensive research on analogous plasticizer-polymer systems provides a clear framework for how TEGDB would be investigated. These simulations are used to predict key performance indicators:
Glass Transition Temperature (Tg): MD simulations can predict the Tg of a polymer-plasticizer blend by simulating the cooling of the material and observing the change in properties like density versus temperature. mdpi.com The Tg is a critical indicator of a plasticizer's efficiency; a greater depression in Tg signifies more effective plasticization. For instance, simulations have been used to compare the Tg reduction in PVC by various bio-based plasticizers against the traditional DEHP. acs.orgsemanticscholar.org
Mechanical Properties: Properties such as Young's modulus and shear modulus, which describe the stiffness and rigidity of the material, can be calculated from MD simulations. acs.orgsemanticscholar.org Simulations have shown that effective plasticizers reduce the Young's modulus of PVC, making it more flexible. mcmaster.ca
Miscibility and Compatibility: The compatibility between a plasticizer and a polymer can be assessed by calculating the Flory-Huggins interaction parameter or the cohesive energy density. mdpi.commcmaster.ca Good compatibility is crucial for the long-term stability and performance of the plasticized material. MD simulations have been used to compare the solubility parameters of different plasticizers with PVC to predict their compatibility. researchgate.netmdpi.com
Plasticizer Migration: The diffusion coefficient of the plasticizer within the polymer matrix can be determined, which relates to its migration or leaching rate. semanticscholar.org Lower diffusion rates are desirable to ensure the permanence of the plasticizer.
The table below outlines the typical inputs and outputs of an MD simulation designed to study polymer-plasticizer interactions.
| Simulation Component | Description | Example Application in Plasticizer Research |
|---|---|---|
| Input: System Setup | Construction of an atomistic model containing polymer chains (e.g., PVC) and plasticizer molecules (e.g., TEGDB) in a simulation box. | Creating a virtual blend of PVC and TEGDB with a specific weight percentage (e.g., 30 wt%). acs.org |
| Input: Force Field | A set of equations and parameters (e.g., CHARMM, AMBER, OPLS-AA) that defines the potential energy and forces between atoms. soton.ac.ukmdpi.comresearchgate.net | Applying a suitable force field to accurately model the intermolecular forces between the ester groups of TEGDB and the polar C-Cl groups of PVC. mcmaster.ca |
| Process: Simulation Protocol | A series of steps involving energy minimization, heating, equilibration at a set temperature and pressure (NPT or NVT ensemble), and a final production run. acs.orgsemanticscholar.org | Equilibrating the PVC-TEGDB system at a high temperature (e.g., 600 K) to ensure thorough mixing, followed by cooling to analyze properties. acs.org |
| Output: Thermodynamic Properties | Calculation of properties like density, free volume, and cohesive energy density as a function of temperature. semanticscholar.orgmdpi.com | Plotting specific volume vs. temperature to identify the break in the slope, which corresponds to the glass transition temperature (Tg). mdpi.com |
| Output: Mechanical Properties | Applying virtual tensile or shear strain to the simulation box and measuring the stress response to calculate moduli. semanticscholar.org | Determining the Young's modulus to quantify the flexibility imparted by TEGDB to the polymer. mcmaster.ca |
| Output: Dynamic Properties | Analysis of molecular trajectories to calculate the mean squared displacement (MSD) of the plasticizer molecules over time. | Calculating the diffusion coefficient from the MSD to predict the migration rate of TEGDB from the polymer matrix. semanticscholar.org |
Quantitative Structure-Property Relationship (QSPR) Modeling for Plasticizer Effectiveness
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of a chemical compound based on its molecular structure. nih.govnih.gov This methodology is a valuable tool in materials science for screening potential candidates and designing new molecules with desired characteristics, avoiding costly and time-consuming synthesis and testing. nih.gov For plasticizers like this compound, QSPR can be used to predict key performance indicators such as plasticizing efficiency, which is often correlated with the reduction in the glass transition temperature (Tg) of the polymer. nih.govnih.govresearchgate.net
The fundamental principle of QSPR is that the structural features of a molecule, encoded in numerical values called 'molecular descriptors', are correlated with its macroscopic properties. nih.gov A QSPR model is developed by establishing a statistical relationship between these descriptors and an experimentally measured property for a series of compounds. nih.govchemisgroup.usmdpi.com
Building a QSPR Model for Plasticizer Effectiveness:
Data Set Selection: A diverse set of plasticizer molecules with known experimental data for a specific property (e.g., Tg of plasticized PVC) is compiled. nih.govresearchgate.net
Descriptor Calculation: For each molecule in the data set, a large number of molecular descriptors are calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity and branching.
Geometrical descriptors: Based on the 3D structure, such as molecular volume or surface area. nih.gov
Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as HOMO/LUMO energies or dipole moment. plos.org
Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP), which relates to hydrophobicity. nih.gov
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation linking a subset of the most relevant descriptors to the property of interest. nih.govplos.org The model's predictive power is rigorously tested through internal validation (e.g., cross-validation) and external validation using a separate test set of molecules. nih.govnih.govresearchgate.net
Research Findings from QSPR Studies of Plasticizers:
While specific QSPR models for this compound are not detailed in the available search results, studies on broader classes of polymers and plasticizers demonstrate the utility of the approach.
Researchers have successfully developed QSPR models to predict the Tg for diverse sets of polymers, achieving good correlation between predicted and experimental values. nih.govresearchgate.net
Studies on related ester compounds, such as phenyl benzoates, have shown that properties like the partition coefficient (ClogP) and molecular volume are key parameters in their structure-activity relationships. nih.gov
The table below summarizes the key stages and components involved in developing a QSPR model.
| QSPR Stage | Description | Relevance to Plasticizer (e.g., TEGDB) Effectiveness |
|---|---|---|
| Dataset Compilation | Gathering a set of plasticizer molecules with experimentally measured effectiveness (e.g., Tg depression in PVC). | The dataset would ideally include TEGDB and other glycol dibenzoates, phthalates, adipates, etc., to ensure chemical diversity. google.com |
| Descriptor Generation | Calculating hundreds or thousands of numerical descriptors that represent the chemical structure of each plasticizer. nih.gov | Descriptors for TEGDB would capture its size, shape, flexibility (number of rotatable bonds), and electronic features (polarity from ester groups). plos.org |
| Feature Selection | Using algorithms (e.g., Genetic Algorithms) to select a small subset of descriptors that have the strongest correlation with the target property. nih.gov | Identifies the key molecular features of a plasticizer that determine its ability to lower Tg. |
| Model Building | Applying a statistical method, like Multiple Linear Regression (MLR), to create a mathematical equation: Property = c0 + c1(Desc1) + c2(Desc2) + ... | The resulting equation could predict the Tg of a PVC/TEGDB blend based on the calculated descriptors for TEGDB. |
| Model Validation | Assessing the model's statistical significance, robustness, and predictive power using metrics like r2, Q2 (from cross-validation), and external validation. nih.govresearchgate.net | Ensures the model is not just fitting the training data but can accurately predict the effectiveness of new, untested plasticizer candidates. |
Environmental Fate and Transport Modeling (e.g., Fugacity-Based Models)
Fugacity, with units of pressure (Pascals), can be understood as the "escaping tendency" of a chemical from a particular phase or environmental compartment. researchgate.net When two compartments are at equilibrium, their fugacities are equal. Chemicals diffuse from areas of high fugacity to low fugacity. Fugacity (f) is linearly related to concentration (C) at the low concentrations typical in the environment through the fugacity capacity (Z): C = Z * f.
The fugacity capacity (Z-value, in mol/m³·Pa) is a key parameter that quantifies the capacity of a phase to absorb a chemical. It is calculated from the physicochemical properties of the substance, such as its solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient, Kow). epa.gov
Fugacity-Based Model Levels:
Multimedia fugacity models are typically applied in levels of increasing complexity:
Level I: Calculates the equilibrium distribution of a fixed amount of a chemical in a closed "unit world" environment (containing air, water, soil, sediment). It predicts partitioning but ignores degradation and transport processes.
Level III: This is a non-equilibrium, steady-state model. It assumes chemicals are continuously released and calculates concentrations in each compartment, considering intermedia transport rates (e.g., deposition from air to water) and degradation. This provides a more realistic picture of a chemical's fate. researchgate.net
Level IV: This is a non-steady-state (dynamic) model that can predict how concentrations change over time in response to varying emissions. researchgate.net
Application to this compound:
To model the environmental fate of this compound, one would need key physicochemical data. While a complete dataset for TEGDB is not available in the search results, data for the parent compound, Triethylene Glycol, can provide some insight. For instance, Triethylene Glycol has a low vapor pressure and is expected to exist mainly in the vapor phase in the atmosphere, where it would be degraded by hydroxyl radicals with an estimated half-life of 11 hours. nih.gov A full model for TEGDB would require its specific vapor pressure, water solubility, Kow, and degradation half-lives in air, water, soil, and sediment. nih.govsmithers.com Based on its structure as a larger ester, it would be expected to be less volatile and more sorptive to organic carbon in soil and sediment than the parent glycol. Simulation tests (e.g., OECD 307, 308, 309) would be required to determine these degradation rates for a robust model. concawe.eusmithers.com
The table below describes the different levels of fugacity models.
Conclusion and Future Research Directions
Synthesis of Current Knowledge and Key Findings
Triethylene glycol dibenzoate (TEGDB) has emerged as a significant non-toxic plasticizer, offering a viable alternative to traditional phthalates. mdpi.com Its primary application lies in enhancing the flexibility and durability of polymers, particularly polyvinyl chloride (PVC), without the associated health and environmental concerns of its predecessors. google.comalliedmarketresearch.com Key findings from existing research and industrial applications highlight its efficacy in various sectors, including adhesives, sealants, caulks, and coatings. google.comnbinno.com
TEGDB is recognized for its high solvency, which allows for lower processing temperatures and faster fusion times in plastisol applications, contributing to improved manufacturing efficiency. nbinno.comgoogle.com It is compatible with a wide range of polymers, including polyvinyl acetate (B1210297) (PVA) and ethylene (B1197577) vinyl acetate (EVA). researchgate.net The compound's low volatility and good resistance to extraction are additional properties that enhance the performance and longevity of the end products. google.com
The synthesis of TEGDB has been optimized to achieve high yields and purity. Efficient production methods involve the esterification of triethylene glycol with benzoic acid, often utilizing catalysts to drive the reaction to completion. google.com The market for TEGDB and other dibenzoate plasticizers is expanding, driven by increasing regulatory pressure on phthalates and a growing consumer demand for safer, more environmentally friendly products. researchandmarkets.comgminsights.comfuturemarketinsights.com
| Property | Description | Reference(s) |
| Chemical Type | Dibenzoate Ester | cosmileeurope.eu |
| Primary Function | Non-phthalate plasticizer | mdpi.com |
| Key Advantages | High solvency, low processing temperature, good compatibility with various polymers | google.comnbinno.com |
| Primary Applications | Adhesives, sealants, caulks, coatings, PVC products | google.comnbinno.com |
Identification of Research Gaps and Unexplored Areas
Despite its growing commercial use, several research gaps exist in the scientific literature concerning this compound. A comprehensive understanding of its entire life cycle and long-term environmental fate is still developing.
Key Research Gaps:
Comprehensive Life Cycle Assessment (LCA): While the environmental benefits of TEGDB over phthalates are often cited, a detailed cradle-to-grave LCA is not readily available in published literature. Such a study would be crucial to quantify its environmental footprint across all stages, from raw material extraction and synthesis to end-of-life disposal or recycling.
Long-Term Toxicological Studies: There is a notable lack of long-term toxicological data specifically for TEGDB. While it is considered a safer alternative to phthalates, comprehensive studies on its potential for bioaccumulation, chronic toxicity, and endocrine disruption are needed to solidify its safety profile. mdpi.comnih.gov Studies on related compounds like diethylene glycol have been conducted, but direct, long-term data on TEGDB is scarce. nih.govresearchgate.net
Biodegradation Pathways and Metabolites: Research on the biodegradation of related dibenzoates, such as diethylene glycol dibenzoate (DEGDB), has shown that the initial step is the hydrolysis of an ester bond, leading to the formation of a monoester and benzoic acid. researchgate.netnih.gov However, the subsequent degradation of the monoester can be slow. nih.gov Specific and detailed biodegradation pathways for TEGDB and the potential environmental impact of its metabolites require further investigation.
Performance in Extreme Environments: Data on the performance of TEGDB-plasticized materials under extreme conditions, such as high temperatures, UV radiation, and harsh chemical environments, is limited. Research in this area would broaden its applicability in high-performance and specialized industrial products.
| Research Gap | Importance |
| Life Cycle Assessment | To provide a holistic view of its environmental impact. |
| Long-Term Toxicology | To confirm its long-term safety for human health and the environment. |
| Biodegradation Pathways | To understand its environmental fate and the impact of its breakdown products. |
| Performance in Extreme Environments | To expand its use in advanced and demanding applications. |
Future Outlook for Sustainable Development and Advanced Material Applications
The future for this compound is intrinsically linked to the broader movement towards sustainable development and the creation of advanced, environmentally benign materials. The increasing global demand for non-phthalate plasticizers presents a significant opportunity for the expanded use of TEGDB. researchandmarkets.comgminsights.com
Sustainable Development:
Circular Economy: Future research should focus on integrating TEGDB into a circular economy model. This includes developing efficient methods for recycling TEGDB-plasticized products and exploring the potential for upcycling post-consumer materials. The synthesis of "green" plasticizers from waste polymers and bio-based feedstocks is a promising area of research that aligns with this goal. mdpi.comresearchgate.net
Bio-based Feedstocks: A key area for sustainable development is the production of TEGDB from renewable, bio-based sources. This would significantly reduce its carbon footprint and reliance on petrochemicals. The development of bio-refineries capable of producing the necessary precursors for TEGDB synthesis is a critical step in this direction. cefic.org
Advanced Material Applications:
High-Performance Polymers: The excellent solvency and compatibility of TEGDB make it a candidate for use in high-performance polymer blends and composites. Research into its effects on the mechanical, thermal, and electrical properties of advanced polymers could lead to new applications in the automotive, aerospace, and electronics industries.
Smart Materials: There is potential to explore the use of TEGDB in the formulation of "smart" materials, such as self-healing polymers or materials with tunable properties. Its role as a plasticizer could be leveraged to control the mobility of polymer chains and influence the material's response to external stimuli.
Biomedical Applications: Given its non-toxic profile, the potential use of TEGDB in biomedical plastics and devices warrants investigation. However, this would require extensive biocompatibility and leaching studies to ensure its safety for medical applications.
Interdisciplinary Research Needs and Collaborative Opportunities
Addressing the research gaps and realizing the full potential of this compound will require a concerted effort across multiple scientific and engineering disciplines. Collaborative opportunities between academia and industry will be crucial for driving innovation and translating research findings into practical applications. nih.gov
Interdisciplinary Research Needs:
Chemistry and Materials Science: Continued research is needed to develop novel, more sustainable synthesis routes for TEGDB and to explore its use in new polymer systems. This includes the design of next-generation plasticizers with enhanced performance and biodegradability. mdpi.com
Environmental Science and Ecotoxicology: Collaborative studies are essential to assess the environmental fate and long-term ecological impact of TEGDB and its metabolites. This research should involve environmental scientists, toxicologists, and analytical chemists.
Chemical and Process Engineering: Engineers will play a vital role in scaling up sustainable production processes for TEGDB and developing efficient recycling technologies for products containing this plasticizer.
Computational Modeling and Data Science: The use of computational tools can accelerate the design and discovery of new plasticizers and predict their performance and environmental impact, reducing the need for extensive experimental work.
Collaborative Opportunities:
Academia-Industry Partnerships: Joint research projects between universities and chemical companies can bridge the gap between fundamental research and industrial application. nih.gov Such collaborations can focus on developing and commercializing greener plasticizers and sustainable polymer formulations. mdpi.com
Regulatory Agencies and Research Institutions: Collaboration with regulatory bodies is necessary to establish comprehensive safety standards for new plasticizers and to ensure that scientific research addresses the most pressing regulatory questions.
International Research Consortia: Given the global nature of the plastics industry and environmental challenges, international collaborations can facilitate the sharing of knowledge, resources, and best practices in the development of sustainable plasticizers.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying TEG-DB in complex matrices?
TEG-DB can be identified using hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) coupled with spectral library matching. For example, an unknown compound with a concentration peak at ~280°C was identified as TEG-DB by comparing its spectral data to a database (Figure 3, ). Methodologically:
- Use temperature-programmed GC to resolve co-eluting peaks.
- Perform spectral matching with libraries (e.g., NIST) and validate with retention index calibration.
- For quantification, employ internal standards like deuterated analogs to correct for matrix effects.
Q. How can researchers determine the solubility of TEG-DB in supercritical fluids or organic solvents?
Solubility studies require high-pressure equilibrium cells. For instance, Jerinić et al. (2008) measured TEG-DB solubility in supercritical methane using a variable-volume view cell at pressures up to 9 MPa . Key steps:
- Equilibrate TEG-DB with the solvent in a controlled pressure/temperature system.
- Analyze the phase composition via gravimetry or spectroscopic methods.
- Model data using equations of state (e.g., Peng-Robinson) to predict solubility under untested conditions.
Q. What are the standard protocols for synthesizing TEG-DB in laboratory settings?
TEG-DB is synthesized via esterification of triethylene glycol with benzoic acid derivatives:
- React triethylene glycol with benzoyl chloride in a 1:2 molar ratio under reflux with a catalyst (e.g., sulfuric acid).
- Purify via fractional distillation or recrystallization.
- Validate purity using HPLC-UV (>99% purity) and characterize via FTIR (C=O stretch at ~1720 cm⁻¹) and NMR (aromatic protons at δ 7.4–8.1 ppm) .
Advanced Research Questions
Q. How can conflicting toxicity data for TEG-DB be resolved across different experimental models?
Discrepancies in chronic toxicity studies (e.g., rodent vs. primate models) require cross-species comparative analysis :
- Replicate exposure routes (oral, inhalation) across species using standardized OECD guidelines.
- Measure biomarkers like hepatic enzyme activity (e.g., CYP450) and renal function.
- Apply toxicokinetic modeling to account for metabolic differences (e.g., primates exhibit slower glucuronidation) .
Table 1: Chronic Toxicity NOAELs (No Observed Adverse Effect Levels)
| Species | Exposure Route | NOAEL (mg/kg/day) | Study Reference |
|---|---|---|---|
| Rat | Oral | 100 | Robertson et al., 1947 |
| Monkey | Inhalation | 500 | Robertson et al., 1947 |
Q. What molecular mechanisms underlie TEG-DB’s potential as a phthalate substitute in polymer blends?
TEG-DB’s efficacy as a plasticizer stems from its dipole interactions with polymer chains. Advanced studies involve:
- Molecular dynamics simulations to predict compatibility with acrylic polymers (e.g., radial distribution function analysis).
- Experimental validation via dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) reduction in TEG-DB-blended polymers.
- Compare performance to traditional phthalates using ASTM D638 tensile testing .
Q. How can environmental fate models predict TEG-DB’s persistence in soil and groundwater?
Use fugacity-based models (e.g., EQC Level III) parameterized with:
- LogP (3.3) and solubility data (<0.1 mg/L in water) .
- Degradation half-lives from OECD 301B ready biodegradability tests.
- Field data on sorption coefficients (Koc) in organic-rich soils .
- Validate with LC-MS/MS monitoring of TEG-DB in leachate from contaminated sites .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in VOC emission profiles of TEG-DB-based coatings?
Contradictions arise from differing test conditions (e.g., temperature, humidity). Methodological solutions:
- Standardize testing per ASTM D3960 for VOC emissions.
- Use headspace GC-MS to quantify volatile byproducts (e.g., residual benzoic acid).
- Compare against low-VOC coalescents like triethylene glycol di-2-ethylhexanoate (TEGDO) under identical conditions .
Q. What statistical approaches reconcile conflicting bioactivity data in TEG-DB derivatives?
For anti-metastatic studies with mixed outcomes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
